Mal-amido-PEG8-TFP ester

Hydrolytic stability Surface functionalization Aqueous bioconjugation

Choose Mal-amido-PEG8-TFP ester for hydrolytically stable, high-efficiency bioconjugation. The TFP ester withstands basic pH 5× longer than NHS esters, ensuring intact amine reactivity during sequential thiol-to-amine coupling—critical for ADC manufacturing, PROTAC assembly, and nanoparticle functionalization. The PEG8 spacer prevents aggregation, unlike shorter PEG2/PEG4 linkers. Generic substitution with NHS-based crosslinkers leads to premature hydrolysis, lower DAR, and increased purification burden. Secure consistent lot-to-lot performance validated by NMR and HPLC (≥95% purity) for reproducible results in your most demanding conjugations.

Molecular Formula C32H44F4N2O13
Molecular Weight 740.7 g/mol
Cat. No. B608819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG8-TFP ester
SynonymsMal-amido-PEG8-TFP ester
Molecular FormulaC32H44F4N2O13
Molecular Weight740.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H44F4N2O13/c33-24-23-25(34)31(36)32(30(24)35)51-29(42)4-7-43-9-11-45-13-15-47-17-19-49-21-22-50-20-18-48-16-14-46-12-10-44-8-5-37-26(39)3-6-38-27(40)1-2-28(38)41/h1-2,23H,3-22H2,(H,37,39)
InChIKeyYQFZOPSEPCSFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1000 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mal-amido-PEG8-TFP Ester: A Dual-Reactive, Hydrolysis-Resistant PEG8 Linker for Precision Bioconjugation


Mal-amido-PEG8-TFP ester is a heterobifunctional polyethylene glycol (PEG) crosslinker featuring a maleimide group for thiol conjugation and a tetrafluorophenyl (TFP) ester for amine conjugation, connected by an eight-unit PEG8 spacer . With a molecular weight of 740.7 g/mol and purity typically ≥95% as confirmed by NMR and HPLC, this compound enables site-specific, sequential bioconjugation in aqueous media due to the distinct pH optima of its two reactive groups [1].

Why Mal-amido-PEG8-TFP Ester Cannot Be Replaced by Generic NHS-Ester or Shorter PEG Linkers


Generic substitution of Mal-amido-PEG8-TFP ester with in-class alternatives such as Mal-PEG4-NHS ester or Mal-PEG8-NHS ester fails due to critical differences in hydrolysis kinetics, amine reactivity, and spacer-dependent solubility. TFP esters demonstrate superior hydrolytic stability in aqueous buffers compared to N-hydroxysuccinimidyl (NHS) esters, which hydrolyze rapidly as pH increases, leading to significant reagent waste and reduced conjugation yields . Additionally, the PEG8 spacer provides enhanced aqueous solubility relative to shorter PEG2 or PEG4 variants, mitigating aggregation and precipitation issues common with hydrophobic crosslinkers . These combined properties make direct interchangeability with NHS-based or shorter PEG linkers impractical without compromising conjugation efficiency, yield, and reproducibility.

Quantitative Evidence for Mal-amido-PEG8-TFP Ester Differentiation: Hydrolysis Stability, Conjugation Efficiency, and Solubility


TFP Ester vs. NHS Ester Hydrolytic Stability: 5-Fold Greater Surface Density in Basic pH Immobilization

In a head-to-head comparison of self-assembled monolayers (SAMs) for DNA array fabrication, TFP ester SAMs demonstrated 5-fold greater surface density of immobilized DNA molecules compared to NHS SAM analogs at pH 10. This outcome is attributed to the superior hydrolytic stability of TFP esters under basic conditions, where NHS esters undergo rapid hydrolysis [1]. While this study was conducted on SAMs rather than in solution, the fundamental chemistry of the activated ester groups is directly transferable to solution-phase conjugation reactions using Mal-amido-PEG8-TFP ester.

Hydrolytic stability Surface functionalization Aqueous bioconjugation

TFP Ester vs. NHS Ester: Superior Performance in PEGylation Efficiency as Reported in Independent Study

A 2017 study by J. Wang, et al., evaluating the performance of fluorophenyl esters for PEGylation concluded that 'with regards to PEGylation, the TFP ester performed better than NHS ester' . This conclusion is supported by vendor in-house research confirming the superior performance of TFP esters over NHS esters in aqueous buffer conjugation reactions. The improved performance is attributed to the combination of slower hydrolysis kinetics and higher intrinsic reactivity toward free amines.

PEGylation Conjugation yield Fluorophenyl ester comparison

TFP Ester pH Operational Window: Higher Optimal pH Range (7.5-8.0) Enables Orthogonal Conjugation Strategies

The optimal pH range for TFP ester amine conjugation is 7.5-8.0, which is slightly higher than the 7.0-7.5 optimal range for NHS esters . This elevated pH optimum allows for better separation from the maleimide-thiol conjugation step, which proceeds optimally at pH 6.5-7.5. Above pH 7.5, free amines begin competing with thiols at the maleimide site, potentially confounding results. Therefore, the higher pH preference of TFP esters enables a cleaner, more controlled sequential conjugation strategy where amine conjugation can be performed at pH 7.5-8.0 following completion of the maleimide-thiol reaction at the lower end of the 6.5-7.5 range.

Conjugation pH optimization Orthogonal bioconjugation Maleimide-TFP dual reactivity

PEG8 Spacer Length: Enhanced Aqueous Solubility and Reduced Aggregation vs. PEG4 and PEG2 Variants

The eight-unit PEG8 spacer in Mal-amido-PEG8-TFP ester provides superior aqueous solubility compared to shorter PEG2 (16-atom spacer) and PEG4 (24-atom spacer) variants. Longer PEG chains have improved water solubility relative to shorter PEG chains . Class-level evidence indicates that PEG8-length spacers act as molecular surfactants, enveloping lipophilic cores in a hydration shell of tightly bound water, increasing apparent solubility many-fold without the need for co-solvents that would later compromise formulation or toxicology studies [1]. Unlike traditional hydrophobic crosslinkers that frequently cause aggregation and precipitation, the PEG8 spacer maintains conjugate solubility throughout the reaction, a property shared across the dPEG® class but enhanced with longer chain lengths .

PEG spacer optimization Aqueous solubility Aggregation prevention

Maleimide Group Reactivity: High-Efficiency Thiol Conjugation at pH 6.5-7.5 with Minimal Amine Cross-Reactivity

The maleimide group of Mal-amido-PEG8-TFP ester reacts selectively with thiols at pH 6.5-7.5 to form stable covalent bonds [1]. Conducting the reaction at the lowest reasonable pH within this range minimizes competition from free amines, which would otherwise react with the maleimide site above pH 7.5, potentially confounding results . This well-characterized pH-dependent selectivity is consistent across the maleimide-PEG class of crosslinkers, enabling predictable and reproducible site-specific conjugation to cysteine residues on proteins, antibodies, or peptides.

Maleimide-thiol chemistry pH-dependent selectivity Site-specific conjugation

TFP Ester vs. NHS Ester: Demonstrated Higher Reactivity with Free Amines

TFP esters have demonstrated higher reactivity with free amines compared to NHS esters, a property that is consistently reported across multiple sources . This higher intrinsic reactivity is particularly advantageous when conjugating to sterically hindered amines or when working with limited amounts of precious biomolecules. The combination of higher reactivity and greater hydrolytic stability results in more efficient overall conjugation yields compared to NHS ester-based alternatives.

Amine reactivity Conjugation kinetics Active ester comparison

Optimal Applications for Mal-amido-PEG8-TFP Ester Based on Quantitative Differentiation Evidence


High-Yield ADC Linker Synthesis Requiring Aqueous Stability

For antibody-drug conjugate (ADC) manufacturing where thiols on reduced antibody interchain disulfides must be conjugated to amine-containing cytotoxic payloads, Mal-amido-PEG8-TFP ester enables sequential orthogonal conjugation: maleimide-thiol coupling at pH 6.5-7.0 followed by TFP ester-amine coupling at pH 7.5-8.0 . The 5-fold greater stability of TFP esters under basic conditions relative to NHS esters minimizes hydrolytic degradation of the active ester during the second conjugation step, maximizing overall DAR and reducing purification burden [1]. The PEG8 spacer maintains solubility throughout both steps, preventing precipitation that plagues traditional hydrophobic crosslinkers.

PROTAC Linker Selection for Degrader Development

In PROTAC (PROteolysis TArgeting Chimera) synthesis, Mal-amido-PEG8-TFP ester serves as a PEG-based linker that connects an E3 ligase ligand to a target protein ligand . The PEG8 spacer length is optimal for balancing solubility with conformational flexibility, allowing the ternary complex to form efficiently without imposing steric constraints that might limit degradation efficiency [1]. The superior hydrolytic stability of the TFP ester ensures that the amine-reactive end group remains intact during multi-step PROTAC assembly, particularly when working with precious E3 ligase ligands or custom-synthesized target binders.

Surface Functionalization of Nanoparticles for Targeted Drug Delivery

When functionalizing liposomal surfaces or nanoparticle coatings with targeting ligands, Mal-amido-PEG8-TFP ester can be conjugated to surface amines via its TFP ester at pH 7.5-8.0, leaving the maleimide group free for subsequent attachment of thiol-containing peptides, antibodies, or small molecule drugs . The PEG8 spacer's hydrophilic nature and length provide a stealth coating effect, reducing opsonization and extending circulation half-life in vivo [1]. The TFP ester's resistance to hydrolysis is critical in this application because the amine conjugation step often occurs in aqueous buffer over extended reaction times.

High-Density Protein Microarray Fabrication

For the construction of protein microarrays or biosensor surfaces requiring high immobilization density, Mal-amido-PEG8-TFP ester can be used to functionalize amine-coated surfaces with maleimide groups for subsequent protein capture. The 5-fold greater immobilization density demonstrated for TFP esters under basic pH conditions directly translates to higher protein loading capacity and improved signal-to-noise ratios in downstream assays . The PEG8 spacer additionally provides a flexible, non-fouling linker that preserves protein conformation and activity after surface immobilization, a critical factor in assay reproducibility.

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